In Vitro Potency: Melflufen Achieves 49- to 108-Fold Lower IC50 Than Melphalan Across Hematologic Malignancies
In lymphoma cell lines, melflufen demonstrated a mean 49-fold superiority in cytotoxic potency compared to melphalan (p < 0.001). In primary patient-derived lymphoma cultures, the potency differential increased to an average 108-fold (range 13–455, p < 0.001) [1]. Across multiple myeloma models, melflufen consistently exhibited significantly lower IC50 values than melphalan, with potency enhancements ranging from 10- to several hundred-fold across different in vitro systems [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Lymphoma cell lines: IC50 0.011–0.92 μM; Primary lymphoma cultures: IC50 2.7 nM–0.55 μM |
| Comparator Or Baseline | Melphalan: IC50 values 13- to 455-fold higher in primary cultures |
| Quantified Difference | 49-fold mean superiority in cell lines (p<0.001); 108-fold mean superiority in primary cultures (p<0.001) |
| Conditions | Fluorometric Microculture Cytotoxicity Assay (FMCA) in lymphoma cell lines and primary tumor cells |
Why This Matters
This potency differential translates to substantially lower compound quantity requirements for achieving equivalent cytotoxic effect, impacting procurement volume and cost-per-experiment calculations.
- [1] Strese S, Hassan SB, Velander E, et al. In vitro and in vivo activity of melflufen (J1) in lymphoma. BMC Cancer. 2016;16:263. View Source
- [2] Wickström M, Viktorsson K, Lundholm L, et al. Melflufen - a peptidase-potentiated alkylating agent in clinical trials. Oncotarget. 2017;8(39):66641-66655. View Source
